(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

Description

Chemical Identity and Nomenclature

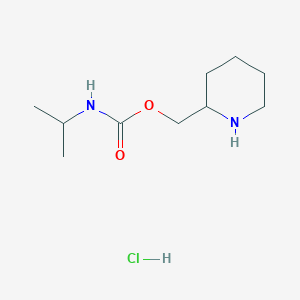

(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is identified by the Chemical Abstracts Service registry number 1803604-09-2, establishing its unique position within chemical databases. The compound follows systematic International Union of Pure and Applied Chemistry nomenclature, with the official designation as piperidin-2-ylmethyl N-propan-2-ylcarbamate hydrochloride. The molecular structure encompasses a six-membered piperidine ring attached to a carbamate functional group through a methylene bridge, with an isopropyl substituent on the nitrogen atom of the carbamate moiety.

The compound exhibits a defined stereochemical configuration, featuring a piperidine ring in the chair conformation with the carbamate-bearing methyl group positioned at the 2-position. The Standard International Chemical Identifier key for this compound is LUCLUFGRENKERG-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is CC(C)NC(=O)OCC1CCCCN1.Cl, clearly delineating the structural connectivity and the presence of the hydrochloride salt.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1803604-09-2 |

| Molecular Formula | C10H21ClN2O2 |

| Molecular Weight | 236.74 g/mol |

| International Union of Pure and Applied Chemistry Name | piperidin-2-ylmethyl N-propan-2-ylcarbamate hydrochloride |

| MDL Number | MFCD28397639 |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Historical Context and Discovery

The development of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride emerged from the broader investigation of piperidine carbamate scaffolds as potential bioactive compounds. Research into piperidine and piperazine carbamates gained significant momentum following the discovery of their inhibitory activities against serine hydrolases, particularly monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes play crucial roles in endocannabinoid metabolism, degrading 2-arachidonoylglycerol and anandamide respectively, making their selective inhibition a target of considerable therapeutic interest.

The synthesis and characterization of various piperidine carbamate derivatives demonstrated the importance of the six-membered ring structure for maintaining inhibitory potency. Modifications to the piperidine ring resulted in ablated inhibitory activity, establishing a strict structural requirement for biological activity. This finding emphasized the significance of the piperidine moiety in the design of bioactive carbamate compounds and contributed to the systematic exploration of substituted piperidine carbamates.

The compound's entry into chemical databases and commercial availability through specialized chemical suppliers indicates its recognition as a valuable synthetic intermediate. The assignment of the Chemical Abstracts Service number 1803604-09-2 and the MDL number MFCD28397639 reflects its formal registration and characterization within the chemical literature. The compound's availability from multiple commercial sources suggests ongoing research interest and potential applications in medicinal chemistry investigations.

Significance in Organic and Medicinal Chemistry

(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride holds particular significance within the realm of medicinal chemistry due to its structural relationship to bioactive piperidine carbamates that demonstrate selective enzyme inhibition properties. Piperidine carbamates have been identified as a promising class of inhibitors for studying endogenous functions of serine hydrolases, showing excellent in vivo activity and producing cannabinoid receptor 1-dependent behavioral effects in experimental models.

The compound's structural features contribute to its potential utility in medicinal chemistry applications. The piperidine ring system provides a rigid framework that can facilitate specific protein-ligand interactions, while the carbamate functional group offers both electrophilic reactivity and hydrogen bonding capabilities. The isopropyl substituent on the carbamate nitrogen introduces steric bulk that can influence binding selectivity and metabolic stability. These combined structural elements position the compound as a valuable scaffold for structure-activity relationship studies and drug development efforts.

Research has demonstrated that piperidine carbamates can be systematically modified to achieve selectivity for different enzyme targets. The attachment of appropriately substituted groups to the piperidine ring can tune the compounds for selective monoacylglycerol lipase inhibition or dual monoacylglycerol lipase-fatty acid amide hydrolase inhibition. This tunability makes the compound class particularly attractive for medicinal chemistry optimization programs.

| Research Application | Significance |

|---|---|

| Enzyme Inhibition Studies | Selective targeting of serine hydrolases |

| Structure-Activity Relationships | Systematic modification of piperidine scaffold |

| Synthetic Chemistry | Building block for complex molecule synthesis |

| Chemical Biology | Tool compound for studying endocannabinoid metabolism |

| Drug Development | Lead optimization for therapeutic applications |

The compound's availability as a hydrochloride salt enhances its practical utility in research applications by improving solubility and handling characteristics. The high purity specifications, typically 95% or greater, ensure reliable results in synthetic transformations and biological assays. The room temperature storage requirements and powder form facilitate laboratory handling and long-term stability.

Properties

IUPAC Name |

piperidin-2-ylmethyl N-propan-2-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCLUFGRENKERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-09-2 | |

| Record name | Carbamic acid, N-(1-methylethyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride typically involves the following steps:

Formation of the Carbamate: The reaction begins with the formation of the carbamate group. This can be achieved by reacting piperidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Methylation: The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug development, particularly for its effects on the central nervous system.

Biological Probes: Used in the study of enzyme mechanisms and receptor binding.

Industry:

Polymer Chemistry: Utilized in the synthesis of specialty polymers.

Agrochemicals: Explored for use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission.

Comparison with Similar Compounds

"(Piperidin-2-yl)methyl N-Ethylcarbamate Hydrochloride"

- CAS : 1803605-80-2

- Molecular Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : 222.71 g/mol

- Key Differences: The ethyl group replaces the isopropyl substituent on the carbamate nitrogen. Lower molecular weight and reduced steric bulk compared to the target compound. Impact: Reduced steric hindrance may increase reactivity but decrease metabolic stability.

"2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride"

- CAS : 1211196-88-1

- Molecular Formula : C₁₀H₁₈ClN₃O

- Molecular Weight : 231.73 g/mol

- Key Differences: Incorporates a 1,2,4-oxadiazole ring instead of a carbamate group. Impact: The oxadiazole may enhance binding to aromatic or hydrophobic targets (e.g., enzymes or receptors) but could reduce hydrolytic stability compared to carbamates.

"2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide Dihydrochloride"

- Molecular Formula : C₁₁H₂₃N₃O

- Molecular Weight : 229.78 g/mol (base), 297.20 g/mol (dihydrochloride)

- Key Differences: Contains an acetamide linker and a methyl-piperidin-4-ylamino group. Dihydrochloride salt (vs. monohydrochloride in the target compound). Impact: The dihydrochloride form increases aqueous solubility and acidity.

"N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide Hydrochloride"

- CAS : 1173047-58-9

- Molecular Formula : C₁₀H₂₁ClN₂O

- Molecular Weight : 220.74 g/mol

- Key Differences :

- Replaces the carbamate with a carboxamide functional group.

- Piperidine substitution at the 4-position (vs. 2-position in the target compound).

- Impact : Carboxamides are generally more hydrolytically stable than carbamates. The 4-position substitution alters spatial orientation, affecting interactions with biological targets.

"Propan-2-yl N-(Azetidin-3-yl)carbamate Hydrochloride"

- CAS: Not explicitly listed (referenced in )

- Molecular Formula : C₇H₁₅ClN₂O₂ (estimated)

- Key Differences :

Physicochemical and Functional Comparisons

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Solubility Inference |

|---|---|---|

| Target Compound | 236.74 | Moderate (hydrochloride salt) |

| N-Ethylcarbamate Analog | 222.71 | Higher (smaller substituent) |

| Oxadiazole Derivative | 231.73 | Moderate (heterocyclic polarity) |

| Acetamide Dihydrochloride | 297.20 | High (dihydrochloride salt) |

| Carboxamide Derivative | 220.74 | Moderate (carboxamide polarity) |

Functional Group Reactivity

- Carbamates (target compound and ethyl analog): Prone to hydrolysis under acidic/basic conditions, but the isopropyl group in the target compound may slow degradation compared to ethyl .

- Oxadiazoles : Stable under physiological conditions but susceptible to enzymatic reduction .

- Carboxamides : Highly stable, making them preferred for long-acting formulations .

Biological Activity

The compound (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is a synthetic organic molecule characterized by a piperidine ring, a carbamate functional group, and an isopropyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, including effects on cellular pathways and interactions with various biological targets.

This compound is a hydrochloride salt, which indicates its potential for water solubility and bioavailability. The structural features suggest that it may interact with biological systems through multiple mechanisms, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research into the biological activity of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride has revealed several key findings:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, such as cholinesterases and monoamine oxidases, which are relevant in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : Modifications of piperidine derivatives have demonstrated the ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses . This suggests that (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride may possess anti-inflammatory properties.

- Cytotoxicity : Preliminary studies indicate that this compound could exhibit cytotoxic effects against certain cancer cell lines. For instance, similar piperidine derivatives have been evaluated for their ability to induce cell death through various mechanisms, including apoptosis and necrosis .

Structure-Activity Relationship (SAR)

The biological activity of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride can be influenced by its structural components. Key insights from SAR studies include:

- Piperidine Ring Modifications : Variations in the piperidine structure can significantly affect the compound's affinity for biological targets. For example, substituents at different positions on the piperidine ring can enhance or diminish activity against specific enzymes .

- Carbamate Group Influence : The presence of the carbamate moiety is crucial for maintaining biological activity. It has been shown that modifications to this group can lead to changes in potency and selectivity .

Case Studies

- Anti-fibrotic Activity : In a study involving similar compounds, it was found that certain piperidine derivatives could inhibit collagen synthesis in vitro, suggesting potential applications in treating fibrotic diseases . The mechanism involved the inhibition of collagen prolyl-4-hydroxylase.

- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective effects through cholinesterase inhibition. This mechanism is relevant for developing treatments for conditions such as Alzheimer's disease .

- Cancer Research : A series of studies have explored the cytotoxic effects of piperidine derivatives on various cancer cell lines. These studies typically measure cell viability and apoptosis induction using assays like MTT or Annexin V staining .

Data Table

The following table summarizes key findings related to the biological activities of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride and structurally related compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of piperidin-2-ylmethanol with isopropyl isocyanate, followed by HCl salt precipitation. Purity optimization requires rigorous purification steps:

- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities .

- Recrystallization : Employ ethanol/water mixtures for recrystallization, monitoring crystal formation via polarized light microscopy to ensure homogeneity .

- Analytical Validation : Confirm purity (>98%) using LC-MS (ESI+ mode) and H NMR (DMSO-d6, δ 1.2–4.3 ppm for piperidine and carbamate protons) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at room temperature (RT) in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .

- Handling : Use nitrile gloves (tested for chemical resistance) and work in a fume hood to avoid inhalation. Avoid aqueous solutions unless immediately used, as hydrolysis can occur at pH >7 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the piperidine ring (e.g., δ 3.2–3.5 ppm for CH2O carbamate linkage) and isopropyl group (δ 1.2–1.4 ppm for CH(CH3)2) .

- FT-IR : Detect carbamate C=O stretch (~1700 cm⁻¹) and NH deformation (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+ peaks (theoretical m/z for C10H20ClN2O2: 243.12) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in DMSO, ethanol, water, and dichloromethane using gravimetric analysis (e.g., saturate 1 mL solvent, filter, and evaporate to measure residue) .

- pH-Dependent Solubility : Conduct potentiometric titration to assess ionizable groups (piperidine NH, pKa ~10.5) and solubility shifts at pH 2–12 .

- Molecular Dynamics Simulations : Use tools like GROMACS to model solvent interactions, focusing on hydrogen bonding with carbamate groups .

Q. What experimental designs are suitable for studying its potential biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known carbamate sensitivity (e.g., acetylcholinesterase) via docking studies (AutoDock Vina) using the compound’s 3D structure (PubChem CID: 119031034) .

- Kinetic Assays : Use Ellman’s method for cholinesterase inhibition, with positive controls (e.g., donepezil) and IC50 calculations via nonlinear regression .

- Cellular Toxicity : Validate selectivity with MTT assays on HEK293 cells, ensuring <20% cytotoxicity at bioactive concentrations .

Q. How can environmental fate studies be structured to evaluate its ecological impact?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) with LC-MS monitoring to identify breakdown products (e.g., piperidinemethanol) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine LC50/EC50 values .

- Bioaccumulation Potential : Calculate logP (estimated ~1.5 via ChemAxon) and assess BCF (bioconcentration factor) in zebrafish models .

Q. What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?

- Methodological Answer :

- Buffer Optimization : Use citrate buffer (pH 4.0) to stabilize the carbamate group, validated by stability-indicating HPLC over 24 hours .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) and reconstitute in cold saline before in vivo administration .

- Plasma Stability Assays : Incubate with rat plasma (37°C, 1h), quench with acetonitrile, and quantify parent compound degradation via UPLC-MS/MS .

Data Contradiction Analysis

Q. How should discrepancies in reported LogP values be addressed?

- Methodological Answer :

- Experimental Validation : Use shake-flask method (octanol/water partitioning) with UV detection for direct measurement, comparing results to computational tools (e.g., ACD/Percepta, MarvinSuite) .

- Ionization Correction : Adjust for the hydrochloride salt’s impact on logD (distribution coefficient) at physiological pH via pH-metric titrations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.